molecular formula C22H23NO4 B11387838 4-ethoxy-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

4-ethoxy-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11387838
M. Wt: 365.4 g/mol
InChI Key: BXVATEVSKMGOCA-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with ethoxy, furan-2-ylmethyl, and 4-methoxyphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide precursor and introduce the ethoxy, furan-2-ylmethyl, and 4-methoxyphenylmethyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the reactions while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce amine-substituted benzamides .

Scientific Research Applications

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with molecular targets through various pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

4-ethoxy-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H23NO4/c1-3-26-20-12-8-18(9-13-20)22(24)23(16-21-5-4-14-27-21)15-17-6-10-19(25-2)11-7-17/h4-14H,3,15-16H2,1-2H3

InChI Key

BXVATEVSKMGOCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3

Origin of Product

United States

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